molecular formula C19H18N6O2 B2403618 3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1207024-89-2

3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2403618
CAS RN: 1207024-89-2
M. Wt: 362.393
InChI Key: FDLJQGSZAWXIGH-UHFFFAOYSA-N
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Description

3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymers and Luminescent Properties

The compound has been investigated for its coordination chemistry, particularly in the formation of coordination polymers. For instance, researchers have synthesized coordination polymers incorporating the ligand 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine. These polymers exhibit interesting structural features, such as two-dimensional (2D) or three-dimensional (3D) frameworks. The photoluminescence properties of some of these compounds have also been studied in the solid state and solvent suspension .

Anticancer and Cytotoxic Activity

While specific studies on this compound are limited, related derivatives have been explored for their biological activities. For instance:

Quantum Chemistry Studies

Quantum chemistry studies have been conducted on related compounds. For example, the quantum chemistry study of 3,6-bis(1H-1,2,3-triazol-4-yl)pyridazine derivatives provided insights into their electronic structure, stability, and reactivity .

properties

IUPAC Name

11-[3-(tetrazol-1-yl)benzoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c26-18-6-2-5-17-15-7-13(10-24(17)18)9-23(11-15)19(27)14-3-1-4-16(8-14)25-12-20-21-22-25/h1-6,8,12-13,15H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLJQGSZAWXIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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